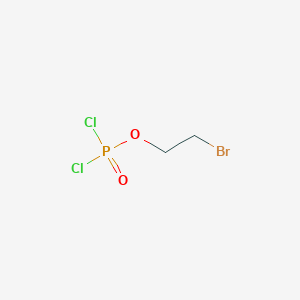

2-Bromoethyl Dichlorophosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKRTKYIPKOPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405539 | |

| Record name | 2-Bromoethyl Dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-02-6 | |

| Record name | 2-Bromoethyl Dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethoxy)phosphonoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoethyl Dichlorophosphate

Established Laboratory Synthesis Protocols

The conventional synthesis of 2-bromoethyl dichlorophosphate (B8581778) relies on the controlled reaction between 2-bromoethanol (B42945) and phosphorus oxychloride. google.comchemicalbook.com This method, while effective, requires careful management of reactants and conditions to ensure the desired product is obtained efficiently.

Reaction of 2-bromoethanol with phosphorous oxychloride

The fundamental and most widely cited method for preparing 2-bromoethyl dichlorophosphate involves the reaction of 2-bromoethanol with phosphorus oxychloride (POCl₃). google.comgoogle.com.naresearchgate.net The typical procedure consists of the dropwise addition of 2-bromoethanol to a solution of phosphorus oxychloride. chemicalbook.comgoogle.com.na This reaction leads to the formation of this compound and hydrogen chloride (HCl) as a byproduct. google.comresearchgate.net In some procedures, nitrogen gas is passed through the reaction mixture to help remove the evolved HCl gas. researchgate.net

Considerations for Reactant Purity and Stoichiometry

The purity and ratio of the reactants are paramount for a successful synthesis and to minimize the formation of byproducts. nih.gov

Purity: Several established protocols emphasize the use of freshly distilled 2-bromoethanol and phosphorus oxychloride to remove any impurities that could lead to side reactions. chemicalbook.comgoogle.com.naresearchgate.net

Stoichiometry: The molar ratio of the reactants is a key variable. Some methods employ equimolar amounts (1:1 ratio) of 2-bromoethanol and phosphorus oxychloride. google.com.na Others utilize an excess of phosphorus oxychloride. google.comresearchgate.net Using an excess of POCl₃ can help drive the reaction to completion and minimize the formation of undesired diester and triester byproducts. nih.gov Conversely, improper stoichiometry can lead to the exchange of both chlorine atoms, resulting in the formation of triesters, or chlorination of the alcohol by the dichlorophosphate product. nih.gov

Role of Solvent Systems (e.g., dry chloroform (B151607), dry diethyl ether)

The choice of solvent is critical, and anhydrous (dry) conditions are mandatory to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the resulting this compound.

Dry Chloroform (CHCl₃): Dry chloroform is frequently used as a solvent for this reaction. chemicalbook.comgoogle.com.na It effectively dissolves the reactants while being inert under the reaction conditions.

Dry Diethyl Ether (Et₂O): In some applications, particularly for multi-gram syntheses where the product is used in subsequent steps, a solvent system of diethyl ether and tetrahydrofuran (B95107) (THF) has been shown to provide much-improved yields compared to other reagents. nih.gov

Other Solvents: Dichloromethane (CH₂Cl₂) is also cited as a suitable dry solvent for the synthesis. chemicalbook.com Toluene (B28343) has also been used in related phosphorylation reactions. google.com

Temperature and Reflux Conditions

Precise temperature control is essential throughout the synthesis. The process generally involves an initial cooling phase followed by a period of heating.

Initial Cooling: The reaction is typically initiated by adding the 2-bromoethanol dropwise to an ice-cooled solution of phosphorus oxychloride. chemicalbook.comgoogle.com.na This is done to control the initial exothermic reaction.

Heating and Reflux: Following the addition, the reaction mixture is heated. Refluxing for several hours (e.g., 5 hours) is a common step to ensure the reaction proceeds to completion. chemicalbook.comgoogle.com.na In other protocols, the mixture is heated to a specific temperature range, such as 60–65°C, until the evolution of HCl gas ceases, which can take around 1.5 hours. google.com

Purification and Storage Methodologies

After the reaction is complete, the crude product must be purified to remove unreacted starting materials and byproducts.

Purification: The primary method for purification is vacuum distillation. chemicalbook.comgoogle.com.na Reported boiling points for the purified product include 66-68°C at 0.4-0.5 mm Hg and 90-92°C at 0.25 mm Hg. google.comgoogle.com.na

Storage: this compound is sensitive to moisture and should be handled accordingly. For long-term stability, it is recommended to store the reagent under an inert atmosphere, such as nitrogen, in small, sealed ampoules at low temperatures (-20°C). google.com.na Its long shelf life, when stored properly, is considered an advantage over other phosphorylation reagents. researchgate.net

Improved Synthetic Procedures and High-Yield Strategies

Research has focused on optimizing the established protocols to improve yields and simplify purification. Low yields in the phosphorylation step are often attributed to side reactions, including the formation of triesters and the chlorination of the alcohol substrate. nih.gov

Improved procedures focus on overcoming these drawbacks by carefully selecting the reaction medium and optimizing other conditions. nih.gov For instance, the use of a diethyl ether/tetrahydrofuran (7:3, v/v) solvent system was found to significantly improve yields in a multi-gram synthesis of phospholipids (B1166683), making the product easier to purify for subsequent in vivo studies. nih.gov One reported synthesis on a 100g scale achieved a 76% yield by reacting 2-bromoethanol with an excess of phosphorus oxychloride and removing the resulting HCl with nitrogen, followed by high vacuum distillation. researchgate.net These modifications demonstrate that careful control over reaction parameters can lead to more efficient and high-yielding syntheses.

Data Tables

Table 1: Comparison of Laboratory Synthesis Protocols for this compound

| Reactant 1 | Reactant 2 | Stoichiometry (R1:R2) | Solvent | Temperature/Reflux Conditions | Purification Method | Reported Boiling Point | Yield | Reference |

| 2-Bromoethanol | Phosphorus Oxychloride | 1.04 : 1 | Dry Dichloromethane | Ice-cooled addition, then 5h reflux | Vacuum Distillation | 66-69°C @ 0.4 mbar | 90% | chemicalbook.com |

| 2-Bromoethanol | Phosphorus Oxychloride | 1 : 1 | Dry Chloroform | Ice-cooled addition, then 5h reflux | Vacuum Distillation | 66-68°C @ 0.4-0.5 mmHg | - | google.com.na |

| 2-Bromoethanol | Phosphorus Oxychloride | 1 : 2.5 | None specified | Heated to 60-65°C for 1.5h | Distillation | 90-92°C @ 0.25 mm | - | google.com |

| 2-Bromoethanol | Phosphorus Oxychloride | - (Excess POCl₃) | None specified | - | High Vacuum Distillation | - | 76% | researchgate.net |

Optimization of Reaction Medium and Conditions to Mitigate Side Reactions

The synthesis of this compound and its subsequent reactions are often plagued by low yields due to the formation of side products. nih.gov However, careful selection of the reaction medium and optimization of reaction conditions can significantly mitigate these issues. nih.gov

Research has shown that the choice of solvent plays a crucial role. For instance, in the synthesis of zwitterionic compounds of carboxylic acids using this compound, the use of a nonpolar solvent at ambient temperature under mild conditions has been found to be effective. ua.es These mild conditions not only improve the scalability of the synthesis but also shorten the reaction times. ua.esgoogle.com

Key reaction conditions that can be optimized include:

Temperature: Maintaining ambient temperature can help in controlling the reaction rate and minimizing the formation of unwanted byproducts. ua.es

Solvent: The use of nonpolar solvents is preferred to reduce side reactions. ua.es

Reaction Time: Optimized reaction times, often around 16 hours, ensure the completion of the primary reaction without promoting side reactions. google.com

A study on the synthesis of choline (B1196258) phospholipids highlighted that drawbacks in the initial phosphorylation step can be overcome by a proper choice of the reaction medium and by optimizing other reaction conditions. nih.gov

Addressing Triester Formation

A significant side reaction in the synthesis involving this compound is the formation of a triester. nih.gov This occurs when both chlorine atoms of the dichlorophosphate are substituted by alkoxy groups. nih.gov This leads to a reduction in the yield of the desired product.

Strategies to minimize triester formation include:

Stoichiometry Control: Careful control of the molar ratios of the reactants is essential. Using a precise amount of the alcohol reactant can prevent the second substitution on the phosphorus atom.

Reaction Medium: As mentioned previously, the choice of the reaction medium is critical. A nonpolar environment can disfavor the complete substitution that leads to triesters. nih.gov

The following table summarizes the effect of reaction conditions on triester formation based on research findings. nih.gov

| Reaction Condition | Effect on Triester Formation | Reference |

| Excess Alcohol | Increases triester formation | nih.gov |

| Polar Solvent | May promote triester formation | nih.gov |

| Optimized Stoichiometry | Minimizes triester formation | nih.gov |

Minimizing Chlorination of Alcohol Intermediates

Another prevalent side reaction is the chlorination of the alcohol intermediates by this compound itself. nih.gov This not only consumes the starting material but also introduces impurities that can be difficult to separate from the final product.

Methods to reduce the chlorination of alcohol intermediates include:

Use of a Non-nucleophilic Base: The presence of a non-nucleophilic base can help to neutralize the HCl generated during the reaction, which can otherwise contribute to chlorination.

Low-Temperature Addition: Adding the this compound at a lower temperature can help to control the reactivity and reduce the likelihood of the chlorination side reaction.

The table below outlines strategies to minimize the chlorination of alcohol intermediates.

| Strategy | Rationale | Reference |

| Use of a non-nucleophilic base | Neutralizes HCl, which can act as a chlorinating agent. | nih.gov |

| Low-temperature addition of reagent | Controls the exothermic nature of the reaction and reduces side reactions. | ucl.ac.uk |

Strategies for Enhanced Scalability

For the synthesis of this compound and its derivatives to be industrially viable, the process must be scalable. Mild reaction conditions are a key factor in improving the synthetic operation on a larger scale. ua.esgoogle.com

Key strategies for enhanced scalability include:

Simplified Reaction Steps: A two-step synthesis process under mild conditions is advantageous for large-scale production. google.com

Mild Conditions: The use of ambient temperature and non-polar solvents contributes to a safer and more manageable process at scale. ua.es

A patent for zwitterionic compounds describes a synthesis that is improved for larger scale operation with shorter execution times due to mild reaction conditions. google.com

Alternative Synthetic Routes and Their Comparative Analysis

While the direct synthesis using 2-bromoethanol and phosphorus oxychloride is common, alternative routes have been explored to improve yields, reduce side products, and allow for the synthesis of related compounds.

Utilizing Dichlorophosphoric Acid Precursors

The reaction of dichlorophosphates with diols is a known method for producing polyphosphodiesters. nih.gov This principle can be applied to the synthesis of this compound analogs. While direct use of dichlorophosphoric acid is not explicitly detailed for this specific compound in the provided context, the reactivity of dichlorophosphate precursors is a well-established synthetic strategy in phosphorus chemistry.

Analogous Chlorinated or Iodinated Derivatives

The synthesis of analogous 2-chloroethyl or 2-iodoethyl dichlorophosphate can be achieved using similar methodologies. ua.esgoogle.com These halogenated analogs are also valuable intermediates in the synthesis of various compounds, including cytotoxic agents. google.com The choice between bromo, chloro, or iodo derivatives often depends on the desired reactivity in subsequent steps, with the iodo- and bromo- derivatives being more reactive leaving groups than the chloro- derivative.

A patent application highlights the use of 2-bromoethyl (or chloroethyl or iodoethyl) dichlorophosphate for the synthesis of zwitterionic compounds, indicating that these analogs can be synthesized and utilized in a similar fashion. google.com

The following table provides a comparative analysis of these halogenated derivatives.

| Derivative | Reactivity in Nucleophilic Substitution | Synthetic Utility | Reference |

| This compound | Good leaving group | Widely used in phospholipid synthesis. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| 2-Chloroethyl dichlorophosphate | Moderate leaving group | Used as an alternative to the bromo- derivative. google.com | google.com |

| 2-Iodoethyl dichlorophosphate | Excellent leaving group | Offers higher reactivity for certain applications. google.com | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromoethyl Dichlorophosphate

Nucleophilic Substitution Reactions

2-Bromoethyl dichlorophosphate (B8581778) is a highly reactive bifunctional molecule that readily participates in nucleophilic substitution reactions at two distinct sites: the electrophilic phosphorus center and the carbon atom of the bromoethyl group. The phosphorus atom, bonded to two chlorine atoms and an ester group, is susceptible to attack by a variety of nucleophiles. cymitquimica.com This reactivity is central to its primary application as a phosphorylating agent. The general mechanism of nucleophilic substitution at a tetrahedral phosphorus center can proceed through either a concerted, S_N2-type pathway involving a single pentacoordinate transition state, or a stepwise addition-elimination mechanism via a trigonal bipyramidal intermediate. mdpi.comsapub.org The specific pathway is influenced by the nature of the nucleophile, the leaving groups (in this case, chloride ions), and the reaction conditions. tandfonline.comtandfonline.com

Reaction with Lipophilic Alcohols

A significant application of 2-bromoethyl dichlorophosphate is in the synthesis of choline (B1196258) phospholipids (B1166683), which involves an initial reaction with a lipophilic alcohol, such as a diacylglycerol. nih.gov In this reaction, the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of the dichlorophosphate. This results in the displacement of one or both of the chlorine atoms to form a new phosphotriester.

The reaction is typically conducted in the presence of a tertiary amine, like triethylamine (B128534), which acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction. The choice of reaction medium and optimization of conditions are crucial to maximize the yield of the desired product. nih.gov Common side reactions include the exchange of both chlorine atoms for alkoxy groups, leading to the formation of a symmetric triester, and the chlorination of the alcohol by the dichlorophosphate reagent. nih.gov

Table 1: Reaction Parameters for Phosphorylation of Lipophilic Alcohols

| Parameter | Description | Purpose/Effect |

|---|---|---|

| Reagent | This compound | Provides the bromoethyl phosphate (B84403) moiety. |

| Substrate | Lipophilic Alcohol (e.g., Diacylglycerol) | Nucleophile that attacks the phosphorus center. |

| Base/Catalyst | Triethylamine | Scavenges HCl produced, driving the reaction forward. acs.org |

| Solvent | Apolar solvent (e.g., Toluene) | Provides a suitable medium for the reactants. |

| Temperature | Room Temperature | Allows for mild reaction conditions. |

| Side Products | Symmetrical Triesters, Chlorinated Alcohol | Can reduce the yield of the desired intermediate. nih.gov |

Phosphorylation of Hydroxyl Groups

This compound serves as a key phosphorylating agent for a wide range of molecules containing hydroxyl groups, not limited to lipophilic alcohols. This reaction is a fundamental step in the synthesis of various biologically relevant molecules, including ether lipids like Edelfosine (B1662340) and molecular probes for studying cell-surface glycans. beilstein-journals.org The process involves the addition of the this compound to a hydroxyl group, often in the presence of a nonpolar solvent and a base like triethylamine at ambient temperature. beilstein-journals.org

The mechanism involves the nucleophilic attack of the hydroxyl's oxygen atom on the phosphorus center. This leads to the formation of an intermediate phosphotriester, with the bromoethyl group intact for subsequent functionalization. beilstein-journals.orglibretexts.org The efficiency and outcome of the phosphorylation can be influenced by the steric and electronic properties of the substrate alcohol.

Displacement of Halogen with Tertiary Amines (e.g., trimethylamine)

Following the initial phosphorylation of an alcohol, the resulting 2-bromoethyl phosphate intermediate undergoes a second nucleophilic substitution reaction. In this step, a tertiary amine, most commonly trimethylamine (B31210), displaces the bromine atom on the ethyl group. beilstein-journals.org This reaction proceeds via a classic S_N2 mechanism, where the nitrogen atom of the trimethylamine attacks the carbon atom bonded to the bromine, leading to the formation of a quaternary ammonium (B1175870) salt and completing the synthesis of the phosphocholine (B91661) headgroup. beilstein-journals.org

This two-step sequence—phosphorylation followed by amination—is a versatile and widely used strategy for introducing the phosphocholine moiety into diverse molecular scaffolds. beilstein-journals.orgresearchgate.net The reaction with trimethylamine is typically carried out in an alcoholic solvent under mild temperature conditions (0°C to 60°C) for a period ranging from one to five days. beilstein-journals.org

Electrophilic Characteristics

The chemical structure of this compound confers distinct electrophilic properties that are key to its reactivity. There are two primary electrophilic centers in the molecule:

The Phosphorus Atom: The phosphorus atom is bonded to three highly electronegative atoms (two chlorine and one oxygen). This creates a significant partial positive charge on the phosphorus atom, making it a strong electrophile. It is readily attacked by nucleophiles, such as the oxygen atom of an alcohol's hydroxyl group, which initiates the phosphorylation process. cymitquimica.comlibretexts.org This is characteristic of phosphoryl halides used in organic synthesis.

The α-Carbon of the Bromoethyl Group: The carbon atom directly bonded to the bromine atom is another electrophilic site. The electronegativity of the bromine atom induces a dipole in the C-Br bond, making the carbon atom electron-deficient and susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by nucleophiles like tertiary amines, a crucial step in the synthesis of phosphocholine derivatives. beilstein-journals.org

The bifunctional electrophilic nature of this compound makes it a valuable reagent, enabling a sequential, two-stage modification of substrate molecules.

Reaction Kinetics and Thermodynamic Considerations

While specific, detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively published, the principles governing nucleophilic substitution at phosphorus centers provide a strong framework for understanding its reactivity.

Reaction Kinetics: The nucleophilic substitution at the P=O center can proceed via two primary mechanisms: a concerted (A_N D_N or S_N2-like) pathway or a stepwise (A_N + D_N) pathway involving a pentacoordinate intermediate. sapub.org The rate of these reactions is typically first-order with respect to both the phosphorus compound and the nucleophile. researchgate.net The reaction mechanism and rate are influenced by several factors:

The Nucleophile: Stronger, more basic nucleophiles generally favor a concerted mechanism and lead to faster reaction rates. sapub.org

The Leaving Group: The chloride ions are good leaving groups, facilitating the substitution.

Solvent: Polar aprotic solvents are often used to dissolve the reactants and facilitate the charge separation in the transition state or intermediate.

The substitution at the bromoethyl group by trimethylamine follows a standard S_N2 kinetic profile, where the rate is dependent on the concentration of both the 2-bromoethyl phosphate intermediate and the trimethylamine.

Table 2: General Mechanistic and Thermodynamic Profile

| Reaction Step | Typical Mechanism | Kinetic Order | Thermodynamic Profile |

|---|---|---|---|

| Phosphorylation of Alcohol | Concerted (S_N2-like) or Stepwise | Second-Order (First in each reactant) | Exergonic |

| Displacement of Bromine | Concerted (S_N2) | Second-Order (First in each reactant) | Exergonic |

Catalytic Effects on Reactivity

The reactivity of this compound is significantly influenced by the presence of catalysts, which are typically bases or other activating agents.

In the phosphorylation of alcohols, a tertiary amine such as triethylamine (Et3N) is almost universally employed. acs.org While often described as a base that scavenges the HCl byproduct, it can also play a catalytic role. By interacting with the reactants, it can increase the nucleophilicity of the alcohol or further activate the dichlorophosphate electrophile. In related systems, reactions of aminophosphines are known to be strongly catalyzed by acids, where protonation of the leaving group facilitates its departure. tandfonline.com

For the second step, the displacement of bromine by trimethylamine, catalysis is generally not required as trimethylamine is a potent nucleophile. However, the choice of solvent can affect the reaction rate.

In the broader context of organophosphorus chemistry, various catalytic systems are used to promote phosphorylation and related reactions. These include:

Phase-Transfer Catalysts: Agents like tetra-n-butylammonium bromide ([n-Bu4N]Br) can be used to facilitate reactions between reactants in different phases. nih.gov

Iodine-Mediated Catalysis: In some phosphoramidate (B1195095) syntheses, iodine is used as a catalyst in oxidative cross-coupling reactions. nih.govmdpi.com

Lewis Acids: Can activate the phosphoryl group towards nucleophilic attack.

For the specific reactions of this compound, the primary catalytic effect observed in the literature is the essential role of a tertiary amine base in the initial phosphorylation step.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry serves as a powerful tool for elucidating the intricate reaction mechanisms of organophosphorus compounds, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe through experimental means alone. While specific, in-depth computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from theoretical investigations of analogous organophosphorus reagents and reaction types. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard, providing a framework for understanding the behavior of such molecules. researchgate.netrsc.orgmdpi.com

Theoretical studies on related organophosphorus compounds, such as phosphonates and phosphinates, have successfully employed ab initio methods to analyze conformational structures, charge distributions, and the relative energies of various conformers. rsc.org These types of calculations are fundamental to predicting the most stable forms of a molecule and how its structure influences its reactivity. For a molecule like this compound, computational analysis would likely focus on the electrophilicity of the phosphorus atom, the nature of the P-Cl and P-O bonds, and the role of the bromoethyl group in various reactions.

General computational approaches to understanding chemical reaction mechanisms typically begin by mapping the potential energy surface, identifying stationary points such as reactants, products, and transition states. organic-chemistry.org For reactions involving phosphorodichloridates like this compound, these calculations can predict the feasibility of different mechanistic pathways, such as nucleophilic substitution at the phosphorus center. For instance, in reactions with alcohols, a key step in the synthesis of many biologically relevant phosphate esters, computational models can help to distinguish between different possible mechanisms, such as associative or dissociative pathways.

Furthermore, DFT calculations have been effectively used to study the mechanisms of C-P bond formation and the cleavage of phosphodiester bonds, often involving complex intermediates and transition states. organic-chemistry.orgacs.org In the context of this compound, computational modeling could elucidate the step-by-step process of its reaction with nucleophiles. This would involve calculating the activation energies for bond formation and cleavage, and identifying the structures of transient intermediates. For example, in the synthesis of phosphocholine derivatives, a common application of this reagent, theoretical models could predict the energetics of the initial phosphorylation step involving the displacement of the chloride ions, followed by the subsequent intramolecular or intermolecular substitution of the bromine atom. nih.gov

Interactive Data Table: Hypothetical Computational Data for Key Reaction Intermediates of this compound

This table presents hypothetical data that would be the focus of a computational study on the reactivity of this compound. The values are for illustrative purposes to demonstrate the kind of insights that computational chemistry provides into reaction mechanisms.

| Intermediate/Transition State | Method/Basis Set | Calculated Parameter | Value | Unit |

| This compound | DFT/B3LYP/6-31G | P=O Bond Length | 1.45 | Å |

| This compound | DFT/B3LYP/6-31G | P-Cl Bond Length | 2.05 | Å |

| Transition State (with Methanol) | DFT/B3LYP/6-31G | Activation Energy (ΔG‡) | +15.2 | kcal/mol |

| Phosphorylated Intermediate | DFT/B3LYP/6-31G | P-O (ester) Bond Length | 1.60 | Å |

| Transition State (SN2 on Bromoethyl) | DFT/B3LYP/6-31G* | Activation Energy (ΔG‡) | +22.5 | kcal/mol |

Derivatives and Analogues of 2 Bromoethyl Dichlorophosphate: Synthesis and Characterization

Phosphocholine (B91661) Derivatives

The synthesis of phosphocholine derivatives is a primary application of 2-bromoethyl dichlorophosphate (B8581778). This process typically involves a two-step sequence: phosphorylation of an alcohol followed by quaternization with trimethylamine (B31210).

The synthesis of choline (B1196258) phospholipids (B1166683) is efficiently achieved through the reaction of a lipophilic alcohol, such as a diacylglycerol or a long-chain alkyl alcohol, with 2-bromoethyl dichlorophosphate. nih.gov This initial phosphorylation step is followed by the nucleophilic displacement of the bromine atom with trimethylamine to yield the final choline phospholipid. nih.gov

Initial challenges in this synthesis, such as low yields due to the formation of triester byproducts and chlorination of the starting alcohol, have been overcome by carefully selecting the reaction medium and optimizing other conditions. nih.gov For instance, using a diethyl ether/tetrahydrofuran (B95107) solvent system has been shown to improve yields in multigram-scale syntheses. researchgate.net The versatility of this method allows for the preparation of a wide range of choline phospholipids with glycerol (B35011), diol, or long-chain alkyl backbones. nih.gov The structures of the synthetic intermediates and final products are typically confirmed using proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov A critical step in several total syntheses, such as that of Platelet-Activating Factor (PAF), involves the condensation of a diradylglycerol with this compound. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Key Intermediates in Choline Phospholipid Synthesis

| Intermediate Name | Precursor | Reagent | Purpose |

|---|---|---|---|

| 2-Bromoethyl Phosphorodichloridate | Alcohol (e.g., Diacylglycerol) | This compound | Phosphorylation of the alcohol |

| Bromoethyl Ester of Phosphatidic Acid | 2-Bromoethyl Phosphorodichloridate Intermediate | Water (Hydrolysis) | Formation of the phosphate (B84403) ester |

Data derived from multiple sources. nih.govresearchgate.netnih.gov

Alkylphosphocholines, a class of ether lipids, are synthesized using a similar methodology. The synthesis of edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), for example, involves the introduction of the phosphocholine moiety using 2-bromoethyl phosphorodichloridate as the key reagent, followed by reaction with trimethylamine. beilstein-journals.org Another prominent example is miltefosine (B1683995) (hexadecylphosphocholine), which can be synthesized by reacting hexadecan-1-ol with this compound and bromoethanol, followed by oxidation and subsequent reaction with trimethylamine. thieme-connect.com This approach is adaptable for creating a variety of alkylphosphocholines, including those with unsaturated or branched alkyl chains. beilstein-journals.orgresearchgate.net

Research Findings on Alkylphosphocholine Synthesis:

Edelfosine Synthesis: A large-scale synthesis of C18-edelfosine was achieved where the phosphocholine group was introduced via 2-bromoethyl phosphorodichloridate. beilstein-journals.org

Miltefosine Synthesis: An alternative synthesis of miltefosine utilized benzyloxydichlorophosphine (BODP) to react with hexadecan-1-ol and bromoethanol, forming a protected phosphate triester. Subsequent deprotection and reaction with trimethylamine yielded miltefosine. thieme-connect.com

General Applicability: The reaction is versatile enough to accommodate various lipophilic alcohols, including those with glycerol, diol, or simple long-chain alkyl backbones, to produce a wide array of alkylphosphocholine derivatives. nih.gov

This compound is also instrumental in the synthesis of complex molecules containing two phosphocholine groups. A notable example is the synthesis of irlbacholine (B139764), a natural product with a 22-carbon chain diol backbone, and its analogues. researchgate.netresearchgate.net One synthetic route involves the monosilylation of 1,22-docosanediol, followed by phosphorylation with this compound. researchgate.net This intermediate is then further reacted to install the two phosphocholine heads. The synthesis of these bisphosphocholine compounds was pursued to understand the structure-activity relationship of the natural product. researchgate.net

Alkylphosphocholine Derivatives

Functionalized Phosphate Esters

Beyond phosphocholines, this compound and its own analogues are used to create other functionalized phosphate esters, allowing for modifications in the headgroup and lipid tails.

The synthetic strategy for creating phosphocholine derivatives can be adapted by replacing this compound with its halogenated counterparts. The use of 2-chloroethyl or 2-iodoethyl dichlorophosphate allows for the synthesis of the corresponding chloro- or iodo-substituted precursors to the final phosphocholine product. google.com This substitution is part of a two-step process under mild reaction conditions, where the halogen is later displaced by a trimethylamino group. google.com The reactivity of these analogues can be influenced by the nature of the halogen atom. For instance, 2-bromoethyl phosphorodichloridate is a commonly used reagent for this purpose. doi.orgunifr.ch

The versatility of the phosphorylation reaction using this compound extends to alcohols with variously modified lipid chains. This allows for the creation of artificial phospholipids with non-traditional structures. unifr.ch Research has demonstrated the synthesis of phospholipids where the lipid backbone is altered, for example, by using a 1,3-dialkylpropan-2-ol instead of a natural 1,2-diacyl- or dialkylglycerol. thieme-connect.com Furthermore, edelfosine analogues have been synthesized with lipid chains that are branched or contain a ketone function, showcasing the flexibility of the synthetic method. beilstein-journals.org These modifications are undertaken to study the biophysical properties of membranes composed of these artificial lipids. unifr.ch

Table 2: Examples of Modified Lipid Chain Derivatives

| Derivative Name | Backbone Modification | Synthesized From | Key Reagent |

|---|---|---|---|

| Pet-PC-Pet | 1,3-dialkylpropan-2-ol | 1,3-Dialkylpropan-2-ol | Benzyloxydichlorophosphine (BODP) / Bromoethanol |

| Branched Chain Edelfosine Analogue | Branched lipid chain | Corresponding branched alcohol | This compound |

Data derived from multiple sources. beilstein-journals.orgthieme-connect.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloroethyl Dichlorophosphate |

| 2-Iodoethyl Dichlorophosphate |

| 2-Bromoethyl Phosphorodichloridate |

| Choline Phospholipids |

| Alkylphosphocholines |

| Bisphosphocholine Analogues |

| Platelet-Activating Factor (PAF) |

| Lyso-PAF |

| Edelfosine |

| Miltefosine (Hexadecylphosphocholine) |

| Irlbacholine |

| Pet-PC-Pet |

| Diacylglycerol |

| 1,22-Docosanediol |

| Hexadecan-1-ol |

| 1,3-Dialkylpropan-2-ol |

| Benzyloxydichlorophosphine (BODP) |

| Bromoethanol |

| Trimethylamine |

Incorporation of Halogenated Analogues (e.g., chlorinated or iodinated)

Zwitterionic Compounds Derived from this compound

The synthesis of zwitterionic compounds, particularly phosphocholine derivatives, from this compound is a well-established method in organophosphorus chemistry. This process typically involves a two-step reaction sequence under mild conditions. google.comua.es The general strategy leverages the reactivity of the dichlorophosphate and the bromoethyl groups.

The first step consists of a phosphorylation reaction where an alcohol, such as a diacylglycerol or a 2-hydroxy carboxylic acid derivative, reacts with this compound. google.comnih.gov This reaction forms a phosphodiester intermediate. Researchers have found that side reactions, such as the formation of triesters or chlorination of the alcohol, can be minimized by carefully selecting the reaction medium and optimizing conditions. nih.gov For instance, the reaction of ethyl 2-hydroxy oleate (B1233923) with this compound is performed in toluene (B28343) with triethylamine (B128534) as a base, stirred overnight at room temperature. google.com

The second crucial step is the formation of the zwitterionic headgroup via nucleophilic substitution. nih.gov The bromo-intermediate is reacted with trimethylamine to displace the bromine atom, forming a quaternary ammonium (B1175870) cation. google.comua.es This step results in the final zwitterionic product, which contains both a positively charged trimethylammonium group and a negatively charged phosphate group. google.com This quaternization reaction is typically conducted in an alcoholic solvent at temperatures ranging from 0°C to 60°C over a period of one to five days. google.comua.es The resulting compounds, such as those in the phosphocholine family, are structurally analogous to naturally occurring lipids like lecithin. beilstein-journals.org

The homogeneity and structure of the synthetic intermediates and the final zwitterionic phospholipids are commonly confirmed using spectroscopic methods, with proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy being particularly useful. nih.gov

Table 1: Synthesis of Zwitterionic Phosphocholine Derivatives

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1. Phosphorylation | Alcohol (e.g., Diacylglycerol, Ethyl 2-hydroxy oleate), this compound | Toluene, Triethylamine, Room Temperature (~25°C), ~16h | Bromo-intermediate (e.g., Ethyl 2-((bromoethoxy)(chloro)phosphoryl)oxy)oleate) | 98% (for oleate derivative) | google.comnih.gov |

| 2. Quaternization | Bromo-intermediate | Trimethylamine, Alcohol solvent, 0°C - 60°C, 1-5 days | Zwitterionic Phosphocholine Derivative | 71% (for undec-10-ynyl derivative) | google.comua.esgoogle.com |

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. neptjournal.com As organophosphorus compounds, their chemical behavior is governed by the nature of the atoms and groups attached to the central phosphorus(V) atom. mdpi.comwikipedia.org The general structure features a highly polar phosphoryl (P=O) group and two chlorine atoms, which are excellent leaving groups. wikipedia.org

The two chlorine atoms on the phosphate moiety make the parent compound, this compound, a potent electrophile. This high electrophilicity allows for facile nucleophilic substitution reactions, which is the basis for its use in synthesizing phosphodiester and phosphotriester derivatives. nih.gov

Once derivatized, the structure-reactivity relationship continues to be a critical factor. For example, the hydrolytic stability of the resulting phosphate ester is significantly influenced by its structure. Phosphodiesters are notably more resistant to hydrolysis than the corresponding phosphotriesters. researchgate.net The nature of the esterifying groups (R1 and R2 in the general formula R1R2P(=O)X) and the leaving group (X) dictates the rate of reactions like hydrolysis. mdpi.com The electronic properties of these substituents play a key role; electron-withdrawing groups can increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack.

Table 2: Factors Influencing Reactivity of Organophosphate Derivatives

| Structural Feature | Influence on Reactivity | Example | Reference |

| Phosphorus Substituents | The number and type of ester/amide/halide groups determine electrophilicity and stability. | Dichlorophosphates are highly reactive electrophiles; phosphodiesters are more stable to hydrolysis than phosphotriesters. | |

| Leaving Group | The nature of the leaving group is critical for substitution reactions. | Chlorine atoms are excellent leaving groups, facilitating phosphorylation reactions. | |

| Esterifying Groups (R) | Electronic effects (inductive, resonance) of the R groups alter the charge on the phosphorus atom. | Electron-withdrawing groups can increase susceptibility to nucleophilic attack. | mdpi.comwikipedia.org |

| pH/Protonation State | Affects the charge of the molecule and the concentration of nucleophiles (e.g., OH⁻). | Hydrolysis rates of phosphate esters are highly pH-dependent. | lscollege.ac.in |

| Overall Molecular Properties | Properties like lipophilicity (log P) and acidity (pKa) can govern interactions and reaction rates in biological or multiphasic systems. | The reactivation potency of organophosphate-inhibited enzymes by oximes depends on log P and pKa. | nih.gov |

Analytical and Characterization Techniques Applied to 2 Bromoethyl Dichlorophosphate Research

Spectroscopic Analysis (e.g., NMR (¹H- and ³¹P-NMR), Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. arxiv.org For compounds derived from 2-bromoethyl dichlorophosphate (B8581778), ¹H-NMR and ³¹P-NMR are particularly informative.

¹H-NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms within a molecule. In derivatives of 2-bromoethyl dichlorophosphate, ¹H-NMR is used to confirm the presence of the ethyl group (-CH₂CH₂-) and to observe how its chemical shifts are affected by the neighboring phosphate (B84403) and bromine atoms. The protons closer to the electronegative bromine and phosphate oxygen atoms are expected to be "deshielded" and appear at a lower field (higher ppm value) in the spectrum. oregonstate.edu

³¹P-NMR Spectroscopy: As the most abundant isotope of phosphorus, ³¹P is NMR-active and provides direct information about the chemical environment of the phosphorus atom. libretexts.org ³¹P-NMR is highly effective for analyzing phosphorus-containing compounds due to its high sensitivity and broad chemical shift range, which allows for clear distinction between different phosphorus environments. mdpi.com In syntheses using this compound, ³¹P-NMR is used to monitor the reaction's progress and confirm the formation of the desired phosphotriester or other phosphate derivatives. The chemical shift in ³¹P-NMR is sensitive to the nature of the groups attached to the phosphorus atom. magritek.com

Illustrative ¹H-NMR and ³¹P-NMR Data

The following table represents hypothetical NMR data for a simple derivative synthesized from this compound. Actual chemical shifts (δ) and coupling constants (J) would vary depending on the specific molecule and the solvent used.

| Nucleus | Hypothetical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~3.6 | Triplet | ~6 | -CH₂-Br |

| ¹H | ~4.3 | Multiplet | - | -O-CH₂- |

| ³¹P | ~ -1.0 to 5.0 | - | - | R-O-P(O)(Cl)₂ derivative |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net In the context of this compound, which has a molecular weight of 241.84 g/mol , mass spectrometry would be used to confirm its mass and purity. scbt.com

When used to analyze products synthesized from this compound, MS confirms the final molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. Fragmentation analysis can reveal the loss of specific groups, such as the bromine atom or parts of the phosphate ester, providing further structural confirmation. rsc.org The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity for bromine-containing fragments. docbrown.info

Illustrative Mass Spectrometry Fragmentation Data

This table illustrates expected fragments for this compound upon ionization in a mass spectrometer.

| m/z Value | Possible Ion Fragment | Notes |

| 239/241/243/245 | [C₂H₄BrCl₂O₂P]⁺ | Molecular ion peak cluster, showing isotopic contributions from Br and Cl. |

| 162/164 | [C₂H₄BrO₂P]⁺ | Loss of two chlorine atoms. |

| 133/135 | [BrCH₂CH₂O]⁺ | Fragment corresponding to the bromoethoxy group. |

| 117 | [PO₂Cl₂]⁺ | Dichlorophosphate fragment. |

Chromatographic Methods (e.g., HP-20 resin column chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. While analytical chromatography is used to identify and quantify components, preparative chromatography is used for purification.

In research involving the synthesis of complex molecules from this compound, such as irlbacholine (B139764) analogues, column chromatography is a critical purification step. researchgate.net

HP-20 Resin Column Chromatography: Diaion® HP-20 is a highly porous styrene-divinylbenzene copolymer resin used in reversed-phase chromatography. oup.com Its large surface area and non-polar nature make it effective for adsorbing organic molecules from aqueous solutions. oup.com In syntheses, after a reaction involving this compound, the crude product mixture can be passed through an HP-20 column to separate the desired, often non-polar, product from polar impurities, salts, and unreacted starting materials. researchgate.net Elution is typically performed with a gradient of solvents, such as water and methanol, to release the compounds based on their polarity. researchgate.net

While primarily used for purification, the chromatographic behavior on HP-20 or other media like silica (B1680970) gel can also provide qualitative analytical information about the polarity and nature of the synthesized compounds. For precise analytical assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed. spectroscopyonline.comamericanpharmaceuticalreview.com Given the reactive nature of this compound, GC analysis would likely require derivatization.

Application of Chromatographic Methods

| Technique | Application in Context | Information Obtained |

| HP-20 Resin Chromatography | Purification of reaction products derived from this compound. | Isolation of the target compound from impurities and byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Analytical separation and quantification of products. | Purity assessment, retention time, quantification of components in a mixture. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or reaction intermediates. | Separation of volatile components with identification based on mass spectra. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ugr.es The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build a model of the atomic positions within the crystal lattice. oregonstate.edu

For this compound itself, obtaining a single crystal suitable for X-ray diffraction is highly challenging due to its reactive nature and likely liquid state at ambient temperatures. There is no evidence in the surveyed literature of a crystal structure determination for this compound.

However, X-ray crystallography is a powerful tool for characterizing stable, crystalline solids synthesized using this compound. If a final product of a reaction sequence is a crystalline solid, this technique can provide unambiguous proof of its structure, including precise bond lengths, bond angles, and stereochemistry.

Applicability of X-ray Crystallography

| Compound Type | Applicability | Data Obtained |

| This compound | Unlikely | Not applicable due to the compound's reactive, non-crystalline nature. |

| Crystalline Derivatives | Highly Applicable | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. |

Thermal Analysis

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. slideshare.net The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to study thermal stability and decomposition profiles. For a reactive compound like this compound, TGA could determine its decomposition temperature and volatility.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC could be used to determine its melting point if it is solid at low temperatures and to study its thermal behavior during heating.

While no specific thermal analysis studies on this compound were found in the literature search, these techniques are standard for characterizing the thermal properties of chemical compounds and the final products derived from them.

Potential Information from Thermal Analysis

| Technique | Property Measured | Potential Information for this compound |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Onset of decomposition, thermal stability range, volatility. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, boiling point, other phase transitions, heat of decomposition. |

Theoretical and Computational Studies Involving 2 Bromoethyl Dichlorophosphate

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are fundamental for predicting the geometric and electronic properties of molecules. sciepub.com These calculations can determine optimized molecular structures, vibrational frequencies, and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. numberanalytics.comunizin.org

Despite the utility of these methods, there are no specific published studies detailing quantum chemical calculations for 2-Bromoethyl dichlorophosphate (B8581778). Such research would provide valuable data on its bond lengths, bond angles, and electronic charge distribution, offering a deeper understanding of its stability and electrophilic/nucleophilic centers.

Table 1: Hypothetical Data from Quantum Chemical Calculations

As no published data exists, the following table is a representation of the type of information that would be generated from such a study. The values are for illustrative purposes only and are not based on actual calculations for 2-Bromoethyl dichlorophosphate.

| Property | Method/Basis Set | Calculated Value |

| Optimized Geometry | ||

| P=O bond length | DFT/B3LYP/6-31G | Data not available |

| P-Cl bond length | DFT/B3LYP/6-31G | Data not available |

| C-Br bond length | DFT/B3LYP/6-31G | Data not available |

| Electronic Properties | ||

| HOMO Energy | DFT/B3LYP/6-31G | Data not available |

| LUMO Energy | DFT/B3LYP/6-31G | Data not available |

| Dipole Moment | DFT/B3LYP/6-31G | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org This technique allows for the examination of conformational changes, solvent effects, and interactions with other molecules, which are critical for understanding the behavior of a compound in a dynamic environment.

There is no evidence in the scientific literature of molecular dynamics simulations being performed specifically on this compound. MD studies could, for instance, explore its conformational preferences in different solvents or its interaction with nucleophiles, providing a time-resolved picture of the initial steps of a chemical reaction.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in drug discovery and toxicology to correlate the chemical structure of a compound with its biological activity or a particular property. conicet.gov.arresearchgate.net These models rely on calculated molecular descriptors to predict the activity of new or untested compounds. researchgate.net

No SAR or QSAR studies focused on this compound or a series of its analogs have been reported. The development of such models would require a dataset of structurally related compounds with measured activities, which does not appear to have been compiled or analyzed for this specific chemical class in the context of SAR.

Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of chemical reactions. dokumen.pub By calculating the activation energies of different possible reaction pathways, researchers can determine the most likely products. sciepub.com This is particularly relevant for a multifunctional reagent like this compound, which has several reactive sites. Theoretical studies could predict whether a nucleophile would preferentially attack the phosphorus atom (leading to displacement of chloride) or the bromoethyl group.

Currently, there are no published computational studies that specifically predict the reactivity and selectivity of this compound with various nucleophiles. While it is used as a phosphorylating agent, detailed theoretical examinations of its reaction mechanisms are absent from the literature. wikipedia.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The conventional synthesis of 2-bromoethyl dichlorophosphate (B8581778) involves the reaction of 2-bromoethanol (B42945) with an excess of phosphorus oxychloride. researchgate.net While effective, this method presents opportunities for improvement, forming the basis for future research in synthetic chemistry. A key advantage of this reagent is its relative stability and long shelf life, making it useful for large-scale synthesis. researchgate.net

Future research will likely focus on optimizing existing protocols and developing entirely new synthetic strategies. The goals would be to enhance yield, improve purity, reduce hazardous byproducts, and simplify purification processes. One study noted that improved yields in phospholipid synthesis were achieved by optimizing the solvent system, highlighting the importance of reaction conditions. nih.gov

Potential research avenues include:

Catalytic Approaches: Investigating catalytic methods to replace the use of stoichiometric reagents like excess phosphorus oxychloride, potentially leading to higher efficiency and less waste.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Alternative Reagents: Exploring alternative, less hazardous phosphorus sources and brominating agents to create a more environmentally benign synthesis pathway.

Table 1: Comparison of Synthetic Approaches for 2-Bromoethyl Dichlorophosphate

| Feature | Current Method (Batch) | Potential Future Pathway (e.g., Catalytic Flow) |

|---|---|---|

| Primary Reagents | 2-Bromoethanol, Phosphorus Oxychloride | 2-Bromoethanol, Alternative Phosphorus Source |

| Stoichiometry | Excess phosphorus oxychloride often required | Catalytic amounts of activating agent |

| Byproducts | Hydrogen chloride, unreacted POCl3 researchgate.net | Reduced volume of hazardous byproducts |

| Process Control | Standard batch reactor control | Precise control over temperature, pressure, and mixing |

| Scalability | Can be challenging for large quantities researchgate.netnih.gov | Inherently scalable |

| Safety | Involves highly reactive and corrosive reagents | Potentially uses less hazardous materials and smaller reaction volumes at any given time |

Exploration of Undiscovered Reactivity Profiles

The known reactivity of this compound is centered on its function as a phosphorylating agent, where the P-Cl bonds react with nucleophiles like alcohols to form phosphotriesters. beilstein-journals.orgrsc.org The bromoethyl group is typically utilized in a subsequent step, often reacting with trimethylamine (B31210) to install a choline (B1196258) headgroup. beilstein-journals.orgvulcanchem.com

However, the full reactive potential of this molecule remains largely untapped. Future studies could systematically investigate its behavior with a wider array of reactants and under novel conditions.

Alternative Nucleophiles: Beyond alcohols and amines, its reactivity with thiols, carbanions, and other soft nucleophiles could lead to novel organophosphorus compounds.

Polymerization Monomer: The bifunctional nature of the molecule makes it a candidate as a monomer for the synthesis of polyphosphoesters. Research has demonstrated the synthesis of amphiphilic phosphate (B84403) carbonate copolymers using this reagent to create microspheres for drug delivery. jlu.edu.cn Another study used it to create a monomer for polyethylene-like polyphosphoesters, forming anisotropic polymer nanoplatelets. rsc.org

Metal-Catalyzed Reactions: Exploring its participation in metal-catalyzed cross-coupling reactions could open pathways to previously inaccessible molecular architectures. For comparison, the related compound diethyl 2-bromoethylphosphonate is used in Negishi cross-coupling. sigmaaldrich.com

Expansion of Biomedical Applications

The most significant application of this compound to date has been as a key building block in the synthesis of bioactive lipids and their analogues. nih.govbeilstein-journals.org It is instrumental in preparing compounds like the anticancer ether lipid edelfosine (B1662340) and analogues of Platelet-Activating Factor (PAF), which have demonstrated antineoplastic and antiviral activities. nih.govresearchgate.netresearchgate.net It has also been used to create synthetic enzyme substrates, such as 5-bromo-4-chloro-3-indoxyl choline phosphate, for the detection of enzymes like phospholipase C, which is a potential anti-cancer target. researchgate.net

Future biomedical research can expand upon this foundation:

Prodrug Development: The phosphate group is a common motif in prodrug design. acs.org This reagent could be used to synthesize novel phosphate and phosphonate (B1237965) prodrugs of various therapeutic agents to improve their solubility, cell permeability, and pharmacokinetic profiles.

Advanced Drug Delivery: Its role in synthesizing amphiphilic copolymers can be expanded. jlu.edu.cn These polymers can self-assemble into micelles or vesicles (liposomes) for encapsulating and delivering drugs, with research into archaeosomes as nanocarriers being a promising field. escholarship.orgresearchgate.net

Diagnostic Agents: Building on its use in creating enzyme substrates, it could be employed to develop new diagnostic tools and imaging agents. For example, it is used to synthesize 12-(m-Iodophenyl)dodecyl phosphocholine (B91661), a compound investigated for tumor imaging. vulcanchem.com

Integration into Advanced Material Science

The integration of organophosphorus compounds into materials can impart unique properties, such as flame retardancy and biocompatibility. ctfassets.net The use of this compound in material science is an emerging area with significant translational potential. As previously noted, it has been used to synthesize monomers for functional polyphosphoesters and copolymers for drug-releasing microspheres. rsc.orgjlu.edu.cn

Future research can focus on leveraging its unique chemical handles to create a new generation of advanced materials.

Functional Polymers: Developing novel polyphosphoesters where the bromoethyl group can be post-modified to attach various functional moieties (e.g., targeting ligands, fluorescent dyes).

Flame-Retardant Materials: Organophosphate flame retardants are a major class of such materials. ctfassets.net Research could explore the incorporation of this compound into polymer backbones to create reactive flame retardants that are covalently bound, reducing leaching.

Surface Modification: The reagent could be used to modify surfaces, introducing phosphate groups that can improve biocompatibility, alter surface energy, or act as anchor points for further functionalization.

Table 2: Potential Applications in Advanced Material Science

| Application Area | Research Focus | Potential Impact |

|---|---|---|

| Biomaterials | Synthesis of biocompatible and biodegradable polyphosphoesters. | Scaffolds for tissue engineering, medical implants, and controlled-release drug delivery systems. jlu.edu.cn |

| Flame Retardants | Covalent incorporation into polymer matrices (e.g., polyesters, polyurethanes). | Development of safer, more permanent flame-retardant materials with reduced environmental impact. ctfassets.net |

| Nanomaterials | Creation of self-assembling block copolymers and functional nanoplatelets. rsc.org | Advanced sensors, catalysts, and components for nanoelectronics. |

| Functional Coatings | Surface grafting onto substrates like silica (B1680970), metals, or other polymers. | Materials with tailored wettability, anti-fouling properties, or enhanced biocompatibility. |

Green Chemistry Approaches to Synthesis and Application

Applying the principles of green chemistry to the lifecycle of this compound is a crucial future direction. This involves minimizing environmental impact and improving safety in both its synthesis and its use as a reagent.

Synthesis: Research should target the reduction or elimination of hazardous substances like phosphorus oxychloride. This could involve developing catalytic routes that have higher atom economy and generate benign byproducts. The use of safer, renewable solvents or solvent-free conditions would also be a significant advancement.

Application: In its role as a phosphorylating agent, improving reaction efficiency is a key green objective. A study on multigram synthesis of phospholipids (B1166683) found that changing the solvent system significantly improved yields when using this compound, reducing waste and downstream purification efforts. nih.gov Future work could focus on developing catalytic systems for phosphorylation reactions that would allow the reagent to be used more efficiently.

Multidisciplinary Research Collaborations

Realizing the full translational potential of this compound necessitates a departure from siloed research. Solving complex problems and driving innovation requires coordinated efforts that cut across multiple scientific disciplines. researchgate.netubuea.cm

Chemistry and Biology: Collaborations between synthetic chemists and molecular biologists are essential for designing and testing new bioactive compounds, enzyme substrates, and prodrugs. nih.gov

Material Science and Engineering: The development of novel polymers and functional materials requires close interaction between polymer chemists, material scientists, and engineers to design, synthesize, and test materials for specific applications like medical devices or advanced electronics. unige.it

Pharmacology and Medicine: To translate new phospholipid-based drugs or delivery systems into clinical practice, pharmacologists and medical researchers must collaborate to evaluate efficacy, and biodistribution in preclinical and clinical studies.

Table 3: Illustrative Multidisciplinary Collaborations

| Research Goal | Required Disciplines |

|---|---|

| Develop New Anticancer Prodrugs | Organic Chemistry, Medicinal Chemistry, Pharmacology, Oncology |

| Create Flame-Retardant Textiles | Polymer Chemistry, Material Science, Chemical Engineering, Toxicology |

| Design Smart Drug Delivery Systems | Colloid Science, Biochemistry, Biomedical Engineering, Pharmaceutical Science |

| Invent Novel Biosensors | Electrochemistry, Surface Science, Molecular Biology, Analytical Chemistry |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromoethanol |

| 5-bromo-4-chloro-3-indoxyl choline phosphate |

| 12-(m-Iodophenyl)dodecyl phosphocholine |

| Diethyl 2-bromoethylphosphonate |

| Edelfosine |

| Phosphorus oxychloride |

| Platelet-Activating Factor (PAF) |

Q & A

Basic Questions

Q. What are the recommended synthesis methods for 2-Bromoethyl Dichlorophosphate in laboratory settings?

- Methodology : React dichlorophosphoric acid with 2-bromoethanol under anhydrous conditions, using a Schlenk line to exclude moisture. Purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is critical due to the compound’s sensitivity to hydrolysis. Parallel methods for Ethyl Dichlorophosphate synthesis (CAS 1498-51-7) suggest using stoichiometric control to minimize side products .

Q. What safety precautions are essential when handling this compound?

- Protocol : Use nitrile gloves, chemical-resistant goggles, and a fume hood. Avoid exposure to moisture or protic solvents (e.g., methanol), as hydrolysis may release corrosive HCl or HBr. Store in flame-resistant cabinets under nitrogen or argon. Refer to Ethyl Dichlorophosphate safety guidelines for analogous handling .

Q. What analytical techniques confirm the purity and structure of this compound?

- Characterization :

- NMR Spectroscopy : P NMR to confirm phosphate integrity (δ ~0–10 ppm); H NMR to identify bromoethyl (δ ~3.5–4.0 ppm) and dichlorophosphate groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from Br/Cl.

- Elemental Analysis : Validate C, H, Cl, Br, and P content against theoretical values. Cross-reference molecular weight data from related dichlorophosphates .

Advanced Research Questions

Q. How does this compound’s reactivity compare to non-halogenated analogs in nucleophilic substitutions?

- Mechanistic Insight : The bromoethyl group enhances leaving-group ability (Br vs. Cl or alkyl groups), accelerating SN2 reactions. Kinetic studies using substrates like thiols or amines under controlled pH and solvent polarity (e.g., DMF vs. acetonitrile) can quantify reactivity differences. Compare with phenyl dichlorophosphate’s role in Beckmann rearrangements .

Q. What strategies mitigate hydrolysis of this compound during reactions?

- Optimization :

- Solvent Selection : Use anhydrous, aprotic solvents (e.g., THF, DCM) with molecular sieves.

- Temperature Control : Reactions at 0–5°C slow hydrolysis.

- Additives : Scavengers like triethylamine or 2,6-lutidine neutralize liberated HCl/HBr. Data from phenyl dichlorophosphate transformations in methanol highlight hydrolysis risks .

Q. How can this compound be utilized in synthesizing functionalized organophosphates?

- Applications :

- Phosphorylation : React with alcohols or amines to generate phosphoramidates or phosphoesters, leveraging bromine as a leaving group.

- Cross-Coupling : Use Pd-catalyzed reactions to replace Br with aryl/vinyl groups. Reference β-chloroalkyl sulfide synthesis via dichlorophosphate-activated intermediates .

Q. What are the challenges in characterizing reaction intermediates involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.